molecular formula C11H8BrNOS B1400012 1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone CAS No. 1342048-23-0

1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone

Cat. No.: B1400012
CAS No.: 1342048-23-0
M. Wt: 282.16 g/mol
InChI Key: QORQDEDECUFKTN-UHFFFAOYSA-N
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Description

1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone ( 1342048-23-0, Product Code ACI-02186) is a high-purity chemical intermediate with a molecular formula of C11H8BrNOS and a molecular weight of 282.16 . This compound is supplied with a guaranteed purity of 95% or higher and features a bromophenyl-substituted thiazole core structure, making it a valuable scaffold in medicinal chemistry and drug discovery research . The specific placement of the bromine atom on the phenyl ring and the acetyl group on the thiazole ring provides a versatile site for further synthetic modifications, such as cross-coupling reactions, making it a critical building block for the development of novel pharmaceutical candidates, particularly in the synthesis of more complex heterocyclic systems . As a specialized intermediate, it is ideal for exploring structure-activity relationships (SAR) and for creating libraries of compounds for biological screening. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers can expect a lead time of 2-3 weeks for order fulfillment .

Properties

IUPAC Name

1-[2-(3-bromophenyl)-1,3-thiazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNOS/c1-7(14)10-6-15-11(13-10)8-3-2-4-9(12)5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORQDEDECUFKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Components and Conditions

Component Role Typical Conditions
α-Haloketone Electrophilic thiazole precursor Reflux in ethanol, 8–16 hours
Thioamide or Thiourea Nucleophilic sulfur source Equimolar to haloketone
Solvent Reaction medium Absolute ethanol or 1,4-dioxane/water mixtures
Base (optional) Neutralization and catalysis Sodium acetate or potassium carbonate
Temperature Reaction temperature Reflux (78–100 °C)

Representative Procedure

  • An equimolar mixture of 2-bromo-1-(3-bromophenyl)ethanone and an appropriate thioamide (e.g., thiobenzamide or pyridin-2-yl-thiourea) is dissolved in absolute ethanol.
  • The reaction mixture is refluxed for 8 to 16 hours under stirring.
  • Completion is monitored by thin-layer chromatography (TLC).
  • Upon completion, the reaction mixture is cooled, and the product precipitates or is extracted.
  • The crude product is purified by recrystallization from ethanol or by chromatographic techniques.

This method yields the target this compound as a solid with high purity and good yield (typically around 80–90%).

Variations in Synthetic Methodology

Use of Thiourea Derivatives

  • Reaction of 2-bromo-1-(3-bromophenyl)ethanone with pyridin-2-yl-thiourea in ethanol under reflux for 16 hours produces N-[4-(3-bromo-phenyl)-1,3-thiazol-2-yl]-pyridin-2-amine derivatives.
  • The reaction mixture is evaporated under reduced pressure, and the residue is treated with sodium bicarbonate solution to precipitate the product.
  • Purification is achieved by filtration and drying.

Catalysis and Solvent Effects

  • Sodium acetate or potassium carbonate bases are often used to neutralize the reaction mixture and facilitate cyclization.
  • Solvents such as 1,4-dioxane/water mixtures have been employed to improve solubility and reaction rates.
  • Reactions in ethanol are preferred for their simplicity and ease of product isolation.

Alternative Synthetic Routes

  • Some studies report the condensation of N-phenyl-N-thiocarbamoyl-β-alanine derivatives with haloketones under reflux in acetone or 2-propanol to form thiazole derivatives with various substituents, including bromophenyl groups.
  • Reaction times vary from 2 to 24 hours depending on substrates and conditions.

Reaction Mechanism Insights

The formation of the thiazole ring in these preparations proceeds via nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-bromo carbon of the haloketone, followed by cyclization and elimination of hydrogen bromide. The resulting thiazole ring is substituted at the 2-position by the 3-bromo-phenyl group and at the 4-position by the ethanone moiety.

Characterization and Purity Confirmation

  • Infrared (IR) spectroscopy confirms characteristic thiazole ring vibrations and C=O stretching of the ethanone group.
  • Proton nuclear magnetic resonance (1H NMR) spectroscopy identifies aromatic protons, thiazole ring protons, and methyl protons of the ethanone group.
  • Elemental analysis and mass spectrometry further confirm molecular composition and purity.

Summary Table of Preparation Methods

Method No. Starting Materials Solvent Conditions Yield (%) Notes
1 2-bromo-1-(3-bromophenyl)ethanone + thiobenzamide Ethanol Reflux, 8 h ~90 Classical Hantzsch method
2 2-bromo-1-(3-bromophenyl)ethanone + pyridin-2-yl-thiourea Ethanol Reflux, 16 h 80–85 Produces thiazolyl-pyridine derivatives
3 N-phenyl-N-thiocarbamoyl-β-alanine + haloketones Acetone / 2-propanol Boiling, 2–24 h 70–85 Alternative route to substituted thiazoles

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural Comparisons

Thiazole and related heterocyclic derivatives often differ in substituents, halogenation patterns, and appended functional groups, leading to distinct physicochemical and biological properties. Key structural analogs include:

Compound Name Structure Key Features Biological Relevance
1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone Thiazole ring, 3-bromo-phenyl, acetyl group Bromine enhances halogen bonding; acetyl group stabilizes ketone reactivity Potential cytotoxicity (analogous to thiazole alkaloids)
1-(4-Bromophenyl)-2-((1H-tetrazol-5-yl)thio)ethanone () Tetrazole ring, 4-bromo-phenyl, thioether linkage Tetrazole (N-rich ring) enhances metabolic stability; thioether increases lipophilicity Antifungal/antibacterial activity (tetrazole derivatives)
3′-Bromo-4′-(1-imidazolyl)acetophenone () Imidazole ring, 3-bromo-phenyl Imidazole enables hydrogen bonding; bromine at meta position Potential kinase inhibition (imidazole scaffolds)
1-(4-Bromophenyl)-2-((4-(2-bromophenyl)-triazolyl)thio)ethanone () Triazole ring, dual bromophenyl groups Dual bromine increases molecular weight; triazole improves solubility Antiparasitic activity (triazole derivatives)
1-[2-(3-Fluoro-4-methyl-phenyl)-thiazol-4-yl]-ethanone () Thiazole ring, 3-fluoro-4-methyl-phenyl Fluorine enhances electronegativity; methyl improves lipophilicity Neuroprotective or anticancer applications
Key Structural Trends:
  • Halogen Effects : Bromine increases molecular weight and polarizability, enhancing binding to hydrophobic pockets. Fluorine () offers electronegativity without steric bulk.
  • Heterocycle Variations : Thiazoles (sulfur/nitrogen) vs. tetrazoles (four nitrogen atoms) vs. triazoles (three nitrogen atoms) alter electronic properties and metabolic stability.
  • Substituent Positioning : Meta-bromo (target compound) vs. para-bromo () affects steric hindrance and resonance effects.
Yield and Efficiency:
  • Hantzsch synthesis offers moderate yields (58%), whereas Pd-catalyzed methods () achieve higher efficiency but require expensive catalysts.
Physicochemical Data:
  • Solubility : Bromine and acetyl groups reduce aqueous solubility but enhance lipid membrane permeability.
  • Spectroscopy :
    • IR : C=O stretches ~1720 cm⁻¹ ().
    • NMR : Aromatic protons appear at δ 7.5–8.1 ppm ().

Biological Activity

Overview

1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone is a thiazole-derived compound notable for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This compound features a thiazole ring, which is known for its reactivity and ability to interact with various biological systems.

Chemical Structure and Properties

The compound's structure includes a bromine-substituted phenyl group attached to a thiazole ring, contributing to its unique chemical properties. The thiazole moiety allows for participation in electrophilic aromatic substitution reactions, which are crucial for its biological activity.

This compound interacts with various biochemical pathways, influencing cellular processes such as:

  • Cell Signaling : It modulates key signaling molecules, affecting gene expression and metabolic pathways.
  • Enzyme Interaction : The compound can bind to specific enzymes or receptors, potentially leading to inhibition or activation of their functions .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various pathogens, including Salmonella typhimurium and Proteus vulgaris , with minimum inhibitory concentration (MIC) values as low as 31.25 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Notably, thiazole derivatives have shown promising antiproliferative effects against several cancer cell lines:

  • IC50 Values : Compounds with similar structures have demonstrated IC50 values ranging from 24 to 80 nM against various cancer cell lines, indicating potent activity .
  • Mechanism of Action : The most active compounds induce apoptosis through mitochondrial pathways, activating caspases involved in programmed cell death .

Case Studies

  • Anticonvulsant Activity : A related study found that thiazole derivatives exhibited significant anticonvulsant action, with some compounds showing median effective doses lower than standard treatments like ethosuximide .
  • In Vivo Studies : In vivo experiments have demonstrated that certain thiazole analogs significantly reduced tumor growth in xenograft models, further supporting their potential as therapeutic agents .

Comparative Analysis

To illustrate the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:

Compound NameKey FeaturesBiological Activity
This compoundBromine substitution, ethanone groupAntimicrobial, anticancer
2-(3-Bromo-phenyl)-thiazoleLacks ethanone groupModerate antimicrobial
1-[2-(4-Bromo-phenyl)-thiazol-4-yl]-ethanoneDifferent bromine positionVaries in reactivity
1-[2-(3-Chloro-phenyl)-thiazol-4-yl]-ethanoneChlorine instead of bromineDifferent biological properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone, and how can its purity be optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation of brominated phenyl thioamides with α-bromoacetophenone derivatives. For example, refluxing substituted benzaldehydes with thiazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) yields thiazole-ethanone hybrids . Purity optimization involves recrystallization from ethanol or dichloromethane and vacuum filtration to remove unreacted starting materials. Monitoring via TLC and elemental analysis ensures purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodology :

  • 1H NMR : Focus on aromatic proton signals (δ 7.2–8.0 ppm for bromophenyl and thiazole protons) and the acetyl methyl group (δ 2.4–2.6 ppm) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., [M+1]+) and fragmentation patterns consistent with thiazole ring cleavage .
  • Elemental Analysis : Confirm C, H, N, S, and Br percentages within ±0.3% of theoretical values .

Q. How can computational methods assist in predicting the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like 6-31G(d) model the bromine atom’s relativistic effects. Solvent interactions (e.g., ethanol) are simulated via the Polarizable Continuum Model (PCM) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

  • Methodology :

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1%).
  • Structural Analog Comparison : Benchmark against analogs like 1-(4-chlorophenyl-thiazol-2-yl)ethanone to isolate bromine’s role in activity .
  • Dose-Response Analysis : Calculate IC50/Ki values with nonlinear regression (e.g., GraphPad Prism) to account for assay-specific variability .

Q. How can crystallographic data address discrepancies in proposed molecular geometries?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths and angles. For example, the thiazole C-S bond (expected: ~1.74 Å) and dihedral angles between bromophenyl and thiazole rings can validate DFT-predicted geometries . Use the Cambridge Structural Database (CSD) to compare with similar structures (e.g., CSD refcode: XOYWIZ) .

Q. What experimental designs optimize regioselectivity in derivatizing the thiazole ring?

  • Methodology :

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the thiazole C5-position, followed by electrophilic quenching (e.g., iodomethane) .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh3)4 catalyze bromophenyl-thiazole coupling to aryl boronic acids. Monitor regiochemistry via LC-MS .

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

  • Methodology :

  • Accelerated Stability Studies : Store samples in DMSO-d6 or CDCl3 at 4°C, −20°C, and RT. Monitor degradation via 1H NMR (e.g., acetyl peak splitting indicates keto-enol tautomerism).
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for thiazole derivatives) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone
Reactant of Route 2
Reactant of Route 2
1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone

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